4-(aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide
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Overview
Description
4-(aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide is a useful research compound. Its molecular formula is C19H24N4O and its molecular weight is 324.428. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on similar compounds, such as the synthesis of di-2-pyridyl ketone p-aminobenzoylhydrazone hydrate, highlights the importance of structural analysis in understanding the properties and potential applications of benzohydrazide derivatives. These studies reveal how molecular structures, including coplanar and orthogonal arrangements of rings, influence the physical and chemical behaviors of these compounds (Bakir & Green, 2002).
Biological Activities
- Anticonvulsant Activity: Several studies have investigated the anticonvulsant effects of benzohydrazide derivatives, with findings indicating that compounds such as 4-aminobenzamides exhibit significant anticonvulsant properties in animal models (Clark et al., 1984). This suggests potential therapeutic applications for similar benzohydrazide compounds in treating seizure disorders.
- Antimicrobial and Antifungal Activities: Research on benzohydrazide derivatives also extends to their antimicrobial and antifungal properties. For example, studies on novel benzamide-based compounds have demonstrated significant activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Hebishy et al., 2020).
Synthetic Methodologies
The development of efficient synthetic methodologies for benzohydrazide derivatives is another area of significant research interest. Techniques such as green synthesis and microwave-assisted synthesis have been explored to improve the yield and eco-friendliness of the synthesis process for compounds like 2-amino-N'-((thiophen-2-yl)methylene)benzohydrazide, highlighting the ongoing advancements in chemical synthesis techniques relevant to similar compounds (Singh et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been used for chemical probe synthesis . These probes can be appended to a ligand or pharmacophore, allowing for UV light-induced covalent modification of a biological target .
Mode of Action
It’s known that this compound contains a light-activated benzophenone, alkyne tag, and amine synthetic handle . When appended to a ligand or pharmacophore through its amine linker, this building block allows for UV light-induced covalent modification of a biological target .
Biochemical Pathways
Similar compounds have been used in the study of various biochemical pathways .
Result of Action
It’s known that this compound allows for uv light-induced covalent modification of a biological target, which could potentially be used for downstream applications via the alkyne tag .
Action Environment
Similar compounds are typically stored at low temperatures (around -20°c) to maintain stability .
Properties
IUPAC Name |
4-(aminomethyl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-3-23(4-2)18-11-7-16(8-12-18)14-21-22-19(24)17-9-5-15(13-20)6-10-17/h5-12,14H,3-4,13,20H2,1-2H3,(H,22,24)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXSPUSIMFUWTP-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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